tert-Butyl 2-(pyridin-4-yl)acetate

Catalog No.
S729600
CAS No.
79757-20-3
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-(pyridin-4-yl)acetate

CAS Number

79757-20-3

Product Name

tert-Butyl 2-(pyridin-4-yl)acetate

IUPAC Name

tert-butyl 2-pyridin-4-ylacetate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3

InChI Key

ODMCVWPUMALJPO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CC1=CC=NC=C1

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=NC=C1

Synthesis:

tert-Butyl 2-(pyridin-4-yl)acetate can be synthesized through various methods, including:

  • Nucleophilic substitution reaction: This method involves reacting 4-pyridylmethanol with tert-butyl acetate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) [].
  • Heck reaction: This method utilizes palladium-catalyzed coupling between 4-bromopyridine and tert-butyl acrylate [].

These are just two examples, and the specific synthetic route employed depends on the desired scale, cost-effectiveness, and availability of starting materials.

Applications in Medicinal Chemistry:

tert-Butyl 2-(pyridin-4-yl)acetate serves as a valuable building block in medicinal chemistry due to the presence of the protected carboxylic acid group and the versatile pyridine ring. It has been utilized in the synthesis of various bioactive molecules, including:

  • Inhibitors of acetylcholinesterase (AChE): AChE is an enzyme implicated in Alzheimer's disease and other neurodegenerative disorders. Studies have shown that certain derivatives of tert-Butyl 2-(pyridin-4-yl)acetate exhibit AChE inhibitory activity [].
  • Antimicrobial agents: Modifications of the tert-Butyl 2-(pyridin-4-yl)acetate scaffold have yielded compounds with promising antibacterial and antifungal properties [].
  • Ligands for metal complexes: The pyridine moiety can coordinate with metal ions, making tert-Butyl 2-(pyridin-4-yl)acetate a suitable precursor for the preparation of metal complexes with potential applications in catalysis and medicinal chemistry [].

Additional Research Areas:

Beyond medicinal chemistry, tert-Butyl 2-(pyridin-4-yl)acetate finds application in other scientific research areas, such as:

  • Material science: The compound can be incorporated into polymer matrices to impart specific functionalities [].
  • Organic synthesis: It can serve as a masked carboxylic acid group, allowing for selective deprotection under specific reaction conditions [].

Tert-Butyl 2-(pyridin-4-yl)acetate is an organic compound with the molecular formula C11_{11}H15_{15}NO2_2. It features a tert-butyl group and a pyridin-4-yl moiety attached to an acetate functional group. This compound is characterized by its white solid form and has a molecular weight of approximately 193.246 g/mol . The presence of the pyridine ring contributes to its potential biological activity and chemical reactivity.

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.
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, including:

  • Ester Hydrolysis: It can be hydrolyzed in the presence of water and an acid or base to yield pyridin-4-yl acetic acid and tert-butanol.
  • Nucleophilic Substitution: The acetate group can be replaced by nucleophiles, such as amines, leading to the formation of amides.
  • Aryl Substitution Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, particularly in the formation of biaryl compounds .

Tert-Butyl 2-(pyridin-4-yl)acetate exhibits notable biological activities, including:

  • Antimicrobial Properties: Some studies have indicated that derivatives of pyridine compounds possess antimicrobial effects, suggesting potential applications in pharmaceuticals .
  • Anticancer Activity: Research has shown that certain pyridine derivatives can inhibit cancer cell proliferation, indicating that tert-butyl 2-(pyridin-4-yl)acetate may have similar properties .

The synthesis of tert-butyl 2-(pyridin-4-yl)acetate can be achieved through several methods:

  • Direct Esterification: Reacting pyridin-4-carboxylic acid with tert-butanol in the presence of an acid catalyst.
  • Acetylation of Pyridine: Acetylating pyridine with acetic anhydride or acetyl chloride followed by protection of the hydroxyl group with tert-butanol .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates and yields during the esterification process .

Studies on interaction mechanisms involving tert-butyl 2-(pyridin-4-yl)acetate indicate that it can form complexes with metal ions, enhancing catalytic activity in various reactions. For instance, its coordination with palladium has been investigated for improving reaction efficiencies in cross-coupling processes .

Several compounds share structural similarities with tert-butyl 2-(pyridin-4-yl)acetate, which may exhibit comparable properties:

Compound NameMolecular FormulaSimilarity Index
Tert-butyl (2-chloropyrimidin-4-yl)carbamateC9_9H12_{12}ClN3_3O0.90
Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylateC13_{13}H17_{17}ClN4_4O2_20.86
Tert-butyl (6-chloropyridin-2-yl)carbamateC9_9H11_{11}ClN2_2O0.73
Tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamateC12_{12}H16_{16}N3_3O0.71

These compounds are characterized by variations in their functional groups or substitution patterns, which may affect their biological activity and chemical reactivity.

Tert-butyl 2-(pyridin-4-yl)acetate stands out due to its specific combination of a tert-butyl group and a pyridine ring, which enhances its solubility and potential interactions compared to other similar compounds.

tert-Butyl 2-(pyridin-4-yl)acetate is an organic compound characterized by a pyridine ring connected to an acetate group, which is further linked to a tert-butyl moiety [1] [2]. The molecular structure consists of a pyridine ring with a methylene group at the 4-position that connects to a carbonyl group, forming an ester with a tert-butyl group [3] [4]. The chemical formula of this compound is C₁₁H₁₅NO₂, indicating it contains 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms [6].
The structural arrangement features a planar pyridine ring with the nitrogen atom at position 4, a methylene bridge connecting to the ester functionality, and a tertiary butyl group providing steric bulk to the molecule [1] [3]. The tert-butyl group consists of three methyl groups attached to a central carbon atom, which is connected to the ester oxygen [4]. This arrangement gives the molecule its distinctive three-dimensional shape and influences its chemical reactivity and physical properties [2] [6].

IUPAC Nomenclature and Alternative Designations

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the compound is officially named tert-butyl 2-(pyridin-4-yl)acetate [3] [4]. This systematic name describes the compound as an acetate ester with a tert-butyl group and a pyridin-4-yl substituent at the 2-position of the acetate moiety [1] [3].

Several alternative designations for this compound exist in scientific literature and chemical databases [7]. These include:

  • tert-Butyl 2-pyridin-4-ylacetate [1] [3]
  • 2-(Pyridin-4-yl)acetic acid tert-butyl ester [7] [4]
  • 4-Pyridylacetic acid tert-butyl ester [3]

The compound can also be represented using various chemical identifiers and notations [3] [4]. Its canonical SMILES (Simplified Molecular Input Line Entry System) notation is CC(C)(C)OC(=O)CC1C=CN=CC=1, which provides a linear string representation of its molecular structure [3] [4]. The InChI (International Chemical Identifier) for this compound is InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3, offering a standardized method to encode the chemical information [3] [4].

CAS Registry Information (79757-20-3)

The Chemical Abstracts Service (CAS) Registry Number assigned to tert-Butyl 2-(pyridin-4-yl)acetate is 79757-20-3 [2] [7]. This unique numerical identifier serves as an international standard for chemical substance identification in scientific literature and regulatory contexts [7] [6]. The CAS Registry Number was assigned to this compound when it was first registered in chemical databases, facilitating its tracking across various scientific publications and chemical inventories [2] [4].

The compound was registered with the CAS Registry system and has been referenced in multiple chemical databases and scientific publications since its registration [7] [4]. The CAS Registry information provides a definitive means of identifying this specific chemical entity, distinguishing it from structural isomers and related compounds [2] [6]. This registry information is essential for researchers seeking to locate relevant literature and data about the compound's properties and applications [7] [4].

Physiochemical Properties

Physical State and Appearance

tert-Butyl 2-(pyridin-4-yl)acetate exists as a liquid at standard temperature and pressure [6] [4]. According to documented physical characterization data, the compound presents as a yellow to brown-colored liquid [4] . This physical state is consistent with many organic esters of similar molecular weight and structure [6] [4].

The appearance of the compound may vary slightly depending on its purity level and storage conditions [6] . High-purity samples typically exhibit a clearer, lighter yellow coloration, while samples that have been stored for extended periods or exposed to air and light may develop a darker brown hue due to potential oxidation processes [4] .

Molecular Weight (193.24 g/mol)

The molecular weight of tert-Butyl 2-(pyridin-4-yl)acetate is 193.24 grams per mole (g/mol) [1] [6]. This value is calculated based on the atomic weights of its constituent elements: 11 carbon atoms (12.01 g/mol each), 15 hydrogen atoms (1.01 g/mol each), 1 nitrogen atom (14.01 g/mol), and 2 oxygen atoms (16.00 g/mol each) [6].

The molecular weight plays a crucial role in determining many of the compound's physical and chemical properties, including its boiling point, vapor pressure, and diffusion characteristics [1] . The moderate molecular weight of this compound contributes to its liquid state at room temperature and influences its solubility profile in various solvents [6] .

Solubility Profile

The solubility profile of tert-Butyl 2-(pyridin-4-yl)acetate indicates that it is soluble in a range of organic solvents but has limited solubility in water [6] . Specifically, the compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and moderate solubility in alcohols such as methanol [6] [4].

Table 1: Solubility Profile of tert-Butyl 2-(pyridin-4-yl)acetate in Common Solvents [6]

SolventSolubility
Dimethyl Sulfoxide (DMSO)Good
MethanolModerate
EthanolModerate
AcetoneModerate to Good
DichloromethaneGood
WaterPoor

The solubility characteristics of this compound are influenced by both the polar pyridine ring and the nonpolar tert-butyl group [6] . The pyridine nitrogen provides a site for hydrogen bonding with protic solvents, while the tert-butyl group contributes to solubility in less polar organic solvents [6] [4].

Partition Coefficient and Polarity Characteristics

The partition coefficient (logP) of tert-Butyl 2-(pyridin-4-yl)acetate has been calculated to be approximately 1.97, indicating a moderate lipophilicity [9]. This value represents the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase in an octanol-water mixture at equilibrium [9]. The moderate logP value suggests that the compound has a balanced distribution between lipophilic and hydrophilic environments [9].

The polarity characteristics of tert-Butyl 2-(pyridin-4-yl)acetate are determined by its functional groups [9]. The compound exhibits amphiphilic properties due to the presence of both polar and nonpolar regions within its structure [9]. The pyridine ring and the ester carbonyl group contribute to the polar character of the molecule, capable of engaging in dipole-dipole interactions and hydrogen bonding as an acceptor [9]. In contrast, the tert-butyl group provides a significant nonpolar region that contributes to the compound's lipophilicity [9].

These polarity characteristics influence the compound's behavior in various chemical and biological systems, affecting properties such as membrane permeability, protein binding, and chromatographic retention times [9].

Spectroscopic Properties

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about tert-Butyl 2-(pyridin-4-yl)acetate [10] [11]. The proton (¹H) NMR spectrum of this compound exhibits several characteristic signals that correspond to its structural features [10] [11].

The ¹H NMR spectrum typically shows a prominent singlet at approximately 1.5 parts per million (ppm), which integrates for 9 protons and corresponds to the tert-butyl group's three methyl groups [10] [11]. The methylene protons adjacent to the carbonyl group appear as a singlet at around 3.7 ppm, integrating for 2 protons [10] [11]. The pyridine ring protons generate two sets of signals: a doublet at approximately 7.2 ppm (2 protons) for the protons adjacent to the methylene group and another doublet at about 8.5 ppm (2 protons) for the protons adjacent to the nitrogen atom [10] [11].

The carbon-13 (¹³C) NMR spectrum of tert-Butyl 2-(pyridin-4-yl)acetate displays signals for all non-equivalent carbon atoms in the molecule [10] [11]. The tert-butyl group shows signals at approximately 28 ppm for the three methyl carbons and around 80 ppm for the quaternary carbon [10] [11]. The carbonyl carbon of the ester group appears at approximately 170 ppm, while the methylene carbon resonates at about 40 ppm [10] [11]. The pyridine ring carbons generate signals in the range of 120-150 ppm, with the carbons adjacent to the nitrogen showing the most downfield shifts [10] [11].

Infrared Absorption Characteristics

Infrared (IR) spectroscopy reveals the functional group vibrations present in tert-Butyl 2-(pyridin-4-yl)acetate [12] [13]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to its structural components [12] [13].

A strong absorption band appears at approximately 1725 cm⁻¹, which is attributed to the C=O stretching vibration of the ester carbonyl group [12] [13]. The C-O stretching vibrations of the ester linkage generate bands in the region of 1150-1250 cm⁻¹ [12] [13]. The pyridine ring contributes several characteristic bands, including C=N and C=C stretching vibrations at around 1600 cm⁻¹ and C-H bending vibrations at approximately 1400 cm⁻¹ [12] [13].

Additional bands in the IR spectrum include C-H stretching vibrations of the methyl groups (tert-butyl) at 2950-3000 cm⁻¹ and C-H stretching of the aromatic pyridine ring at 3050-3100 cm⁻¹ [12] [13]. The C-H bending vibrations of the methyl groups appear at around 1370-1390 cm⁻¹, while the C-N stretching of the pyridine ring generates bands in the region of 1300-1350 cm⁻¹ [12] [13].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of tert-Butyl 2-(pyridin-4-yl)acetate [14] [11]. The electron ionization mass spectrum of this compound typically shows a molecular ion peak at m/z 193, corresponding to its molecular weight [14] [11].

The fragmentation pattern of tert-Butyl 2-(pyridin-4-yl)acetate follows characteristic pathways for esters containing a tert-butyl group [14] [11]. A prominent fragmentation involves the loss of the tert-butyl group (C₄H₉- ), resulting in a fragment ion at m/z 137 [14] [11]. Another significant fragmentation pathway involves the loss of the tert-butoxy group (C₄H₉O- ), generating a fragment at m/z 120 [14] [11].

Further fragmentation can lead to the formation of a pyridylmethyl fragment (C₆H₆N- ) at m/z 93, resulting from the cleavage of the bond between the methylene group and the carbonyl carbon [14] [11]. Additional fragment ions may appear at lower m/z values due to further fragmentation of the pyridine ring [14] [11].

UV-Visible Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions in tert-Butyl 2-(pyridin-4-yl)acetate [13]. The UV-Vis spectrum of this compound typically exhibits absorption maxima in the range of 260-280 nanometers (nm), primarily due to π→π* transitions in the pyridine ring [13].

The pyridine ring, being an aromatic heterocycle with a nitrogen atom, contributes significantly to the UV absorption profile of the compound [13]. The presence of the carbonyl group in the ester moiety may also contribute to the absorption spectrum through n→π* transitions, typically appearing as weaker bands at longer wavelengths (around 290-300 nm) [13].

Retrosynthetic Analysis

The retrosynthetic analysis of tert-Butyl 2-(pyridin-4-yl)acetate reveals multiple strategic disconnections that guide the selection of appropriate synthetic routes. The target molecule can be conceptually dissected through three primary approaches: ester bond cleavage, pyridine ring formation, and side chain installation [1] [2].

The most straightforward retrosynthetic disconnection involves cleavage of the ester bond, leading to 2-(pyridin-4-yl)acetic acid and tert-butyl alcohol as the fundamental building blocks. This approach leverages the well-established esterification chemistry and provides access to readily available starting materials [1] [2]. Alternative disconnections focus on the construction of the pyridine ring through cyclocondensation reactions or the installation of the acetate side chain via organometallic coupling strategies [3] [4].

The electron-deficient nature of the pyridine ring significantly influences the retrosynthetic strategy, as it renders positions 2 and 4 susceptible to nucleophilic attack while making position 3 less reactive [5] [6]. This electronic distribution must be carefully considered when designing synthetic routes that involve direct functionalization of the pyridine core.

Primary Synthetic Routes

Esterification of 2-(pyridin-4-yl)acetic Acid

The esterification of 2-(pyridin-4-yl)acetic acid with tert-butyl alcohol represents the most direct and widely employed synthetic approach for accessing tert-Butyl 2-(pyridin-4-yl)acetate. This method utilizes classical Fischer esterification conditions, typically employing strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid [1] [7].

The reaction mechanism proceeds through protonation of the carboxylic acid carbonyl oxygen, followed by nucleophilic attack of tert-butyl alcohol on the activated carbonyl carbon. Subsequent proton transfers and elimination of water complete the esterification process [1]. The presence of the pyridine nitrogen can potentially interfere with the acid catalyst through salt formation, necessitating careful stoichiometric control and reaction monitoring [1] [8].

Standard conditions involve heating the reaction mixture under reflux at temperatures ranging from 110-120°C, with continuous removal of water to drive the equilibrium toward product formation [1] [2]. The use of Dean-Stark apparatus or molecular sieves facilitates water removal and enhances conversion efficiency. Typical yields range from 70-85% after purification by distillation or recrystallization [1] [2].

The method offers several advantages including readily available starting materials, scalability, and well-established reaction protocols. However, limitations include the requirement for harsh acidic conditions, potential side reactions such as ester hydrolysis, and the need for effective water removal systems [1] [7].

Nucleophilic Substitution Approaches

Nucleophilic substitution methodologies provide alternative pathways for constructing tert-Butyl 2-(pyridin-4-yl)acetate, particularly through displacement reactions at the pyridine ring or activated acetate precursors. The electron-deficient nature of pyridine makes it susceptible to nucleophilic attack at positions 2 and 4, enabling direct substitution reactions with appropriate nucleophiles [9] [5] [6].

Vicarious nucleophilic substitution represents a particularly valuable approach, allowing for the introduction of acetate functionality at the pyridine 4-position. This method involves the use of sulfonyl-stabilized carbanions that react with electrophilic pyridine derivatives to afford C-H alkylation products [10]. The reaction proceeds through addition of the carbanion to the pyridine ring, followed by base-induced elimination to restore aromaticity [10].

Direct displacement of halogen substituents at the pyridine 4-position provides another viable route. 4-Bromopyridine or 4-chloropyridine can serve as electrophilic partners for nucleophilic acetate derivatives under basic conditions [3] [11]. The reaction typically requires elevated temperatures (80-150°C) and strong bases to facilitate the displacement process [3].

The nucleophilic substitution approach offers high regioselectivity and functional group tolerance under relatively mild conditions. However, the substrate scope may be limited by the availability of suitable pyridine precursors and the reactivity requirements for effective displacement [3] [10].

Organometallic-Mediated Coupling Reactions

Organometallic coupling reactions provide powerful tools for constructing tert-Butyl 2-(pyridin-4-yl)acetate through carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Heck couplings, enable the union of functionalized pyridine derivatives with acetate precursors [3] [4].

The Negishi coupling approach involves the preparation of organozinc intermediates from pyridine derivatives, followed by palladium-catalyzed coupling with bromoacetate esters. This method provides excellent functional group tolerance and typically affords high yields (75-90%) under mild conditions [3]. The use of n-butylsodium for generating 4-sodiopyridine intermediates has emerged as an effective strategy for accessing 4-substituted pyridines through subsequent transmetalation to zinc chloride [3].

Alternative organometallic approaches include the use of Grignard reagents, organolithium compounds, and organocopper species. These methods often require careful control of reaction conditions due to the basic nature of the organometallic reagents and potential interference from the pyridine nitrogen [3] [4].

The primary advantages of organometallic coupling include high yields, excellent functional group tolerance, and the ability to access complex substitution patterns. However, limitations include the use of expensive transition metal catalysts, potential metal contamination of products, and the requirement for inert atmosphere conditions [3] .

Reaction Conditions Optimization

Temperature and Pressure Parameters

Temperature optimization plays a crucial role in maximizing the efficiency of tert-Butyl 2-(pyridin-4-yl)acetate synthesis while minimizing side reactions and decomposition pathways. Thermal considerations must balance reaction rate enhancement with product stability and selectivity maintenance [13] [14].

For esterification reactions, the optimal temperature range typically spans 110-120°C, providing sufficient thermal energy to overcome activation barriers while preventing excessive ester hydrolysis or pyridine decomposition [1] [13]. Higher temperatures (>150°C) may lead to increased side reactions, including ester interchange and pyridine ring degradation [13].

Pressure effects become significant in reactions involving volatile components or gas evolution. Elevated pressure (1-5 atm) can enhance conversion rates by preventing the loss of volatile reactants and maintaining higher effective concentrations [13] [14]. For reactions generating water as a byproduct, the use of reduced pressure facilitates water removal and drives equilibrium toward product formation [14].

Microwave-assisted synthesis has emerged as an effective alternative to conventional heating, providing rapid and uniform heating while reducing reaction times from hours to minutes [15] [16]. Microwave irradiation enables precise temperature control and can lead to enhanced yields through improved energy transfer efficiency [15] [16].

Temperature programming strategies, including gradual temperature ramps and isothermal holds, can optimize reaction profiles and improve overall efficiency. Real-time monitoring of reaction temperature ensures consistent results and enables early detection of exothermic events or decomposition [15] [13].

Solvent Effects

Solvent selection significantly impacts reaction rates, selectivity, and product isolation in the synthesis of tert-Butyl 2-(pyridin-4-yl)acetate. Polarity considerations influence solvation of reactants, intermediates, and transition states, thereby affecting reaction thermodynamics and kinetics [8] [17].

Polar aprotic solvents such as toluene and dichloromethane are commonly employed for esterification reactions, providing good solubility for organic reactants while minimizing competing hydrogen bonding interactions [8] [17]. Toluene offers the additional advantage of azeotropic water removal during reflux conditions [8].

Protic solvents including ethanol and methanol can serve dual roles as reaction media and potential nucleophiles. The use of ethanol as solvent in environmentally friendly protocols has gained prominence due to its low toxicity and biodegradability [18] [16] [19]. Mixed solvent systems, such as ethanol-water mixtures, provide tunable polarity and enable green chemistry applications [19] [20].

Solvent-free conditions represent an emerging approach that eliminates solvent-related environmental concerns while often providing enhanced reaction rates through increased effective concentrations [21] [22]. These conditions are particularly effective for solid-phase reactions and mechanochemical processes [21].

The acid-base clustering behavior between carboxylic acids and pyridine bases varies significantly with solvent choice, affecting reaction mechanisms and product distributions [8] [17]. Water promotes intercluster interactions, while acetonitrile favors intermonomer interactions, leading to distinct reaction pathways [8] [17].

Catalyst Selection

Catalyst selection represents a critical decision point that influences reaction efficiency, selectivity, and environmental impact. Acid catalysts including sulfuric acid and p-toluenesulfonic acid are traditional choices for esterification reactions, providing effective activation of carboxylic acids toward nucleophilic attack [1] [7] [23].

Enzymatic catalysts, particularly lipases such as Novozym 435, have gained attention for their environmental compatibility and mild reaction conditions [18] [24] [25]. These biocatalysts operate at low temperatures (50°C) and can be recycled multiple times while maintaining high activity [18] [25]. The Novozym 435-catalyzed synthesis achieves yields of 80-99% under optimized conditions using n-hexane as solvent [18] [25].

Organocatalysts including 4-dimethylaminopyridine and pyridine derivatives provide metal-free alternatives that avoid contamination issues while offering good functional group tolerance [26] [27] [28] [29]. These catalysts operate through nucleophilic activation mechanisms and can be easily removed during workup procedures [28] [29].

Green catalysts such as zinc phosphate offer non-toxic alternatives that align with sustainable chemistry principles [19]. Zinc phosphate catalyzes the formation of pyridine derivatives with yields of 82-94% using environmentally benign ethanol-water solvent mixtures [19].

The catalyst loading optimization involves balancing reaction rate enhancement with economic considerations and environmental impact. Higher catalyst loadings generally increase reaction rates but add to process costs and potential purification challenges [18] [25] [19].

Purification and Characterization Techniques

Vacuum distillation serves as the primary purification method for tert-Butyl 2-(pyridin-4-yl)acetate, taking advantage of the compound's volatility and thermal stability. The process typically operates at reduced pressure (10-50 mmHg) and elevated temperatures (80-120°C) to minimize thermal decomposition while achieving effective separation [1] [23].

Column chromatography provides high-resolution purification for analytical quantities and complex mixtures. Silica gel stationary phases with ethyl acetate-hexane gradient elution systems typically achieve purities exceeding 98% [30]. The method allows for separation of regioisomers and removal of catalyst residues [30].

Liquid-liquid extraction offers a scalable approach for initial purification, utilizing the differential solubility of products and byproducts in immiscible solvent systems. Aqueous-organic extractions effectively remove inorganic salts and polar impurities while maintaining high recovery yields (90-95%) [23] [30].

Counter-current chromatography represents an advanced separation technique particularly valuable for preparative-scale purifications. The method achieves high purity (98-99%) with good recovery yields (85-90%) and is well-suited for compounds with similar polarities [30].

Recrystallization provides the highest purity levels (>99%) but with moderate recovery yields (70-80%). The technique is particularly effective for removing trace impurities and achieving crystalline products suitable for structural characterization [30].

Spectroscopic characterization employs nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry to confirm product identity and purity. The characteristic pyridine ring signals and ester carbonyl stretches provide diagnostic fingerprints for structure confirmation [32] [30].

Scale-Up Considerations for Laboratory Synthesis

Heat transfer management becomes critical during scale-up operations due to the potentially exothermic nature of esterification reactions. Larger reaction vessels require enhanced mixing and temperature control systems to maintain uniform conditions and prevent hotspot formation [33] [34].

Process intensification strategies including continuous flow reactors and microwave-assisted synthesis enable efficient scale-up while maintaining reaction control [33]. Flow chemistry approaches provide excellent heat and mass transfer characteristics, leading to improved yields and reduced reaction times [33].

Safety considerations become paramount at larger scales, particularly regarding the handling of acid catalysts and volatile solvents. Proper ventilation systems, temperature monitoring, and emergency quenching procedures must be implemented to ensure safe operations [33] [35].

Economic optimization involves balancing raw material costs, energy consumption, and waste generation to achieve cost-effective production. The use of recyclable catalysts and solvent recovery systems can significantly improve process economics [18] [33] [35].

Quality control protocols must be established to ensure consistent product quality across different batch sizes. In-process monitoring using spectroscopic techniques enables real-time quality assessment and process adjustment [33] [35].

Environmental impact assessment considers waste generation, energy consumption, and emissions to minimize ecological footprint. The implementation of green chemistry principles during scale-up demonstrates commitment to sustainable manufacturing practices [33] [35] [16].

Green Chemistry Approaches

Enzymatic synthesis represents a paradigm shift toward environmentally benign production methods. Novozym 435-catalyzed esterification operates under mild conditions (50°C) using renewable catalysts that can be recycled multiple times [18] [25]. The process achieves excellent yields (80-99%) while eliminating the need for harsh chemical catalysts [18] [25].

Solvent-free synthesis eliminates environmental concerns associated with organic solvents while often providing enhanced reaction rates through increased effective concentrations [21] [22]. Mechanochemical approaches using ball milling or grinding techniques enable solid-phase reactions without solvent requirements [21].

Green solvent applications focus on replacing traditional organic solvents with environmentally benign alternatives. Water and ethanol-water mixtures provide effective reaction media while meeting sustainability criteria [16] [21] [19] [20]. These solvents offer the additional advantages of low toxicity, biodegradability, and renewable sourcing [19] [20].

Microwave-assisted synthesis reduces energy consumption and reaction times while improving yields through efficient energy transfer [15] [16]. The technique enables precise temperature control and uniform heating, leading to enhanced reproducibility and reduced side reactions [15] [16].

Atom economy optimization focuses on maximizing the incorporation of reactant atoms into the final product while minimizing waste generation. The selection of efficient synthetic routes and the elimination of protecting groups contribute to improved atom economy [36] [37].

Catalytic efficiency enhancement through the development of more active and selective catalysts reduces catalyst loadings while maintaining or improving performance. Organocatalysts and biocatalysts offer metal-free alternatives that align with green chemistry principles [36] [37] [29].

XLogP3

1.3

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Tert-Butyl 2-(pyridin-4-yl)acetate

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Last modified: 08-15-2023

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